molecular formula C17H13ClN2O3 B3003070 (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327174-10-6

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B3003070
CAS No.: 1327174-10-6
M. Wt: 328.75
InChI Key: GCZNPCPJDNXCRY-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-Chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide (referred to as compound 38 in ) is a synthetic chromenone derivative characterized by a 2H-chromene backbone substituted with a 7-hydroxy group, a carboxamide at position 3, and a 4-chloro-2-methylphenylimino moiety at position 2. This compound was synthesized via Procedure D, which involves reacting 1.25 M aniline derivatives with a 0.125 M solution of core chromenone precursor (5a) in methanol for 18 hours, followed by purification to yield a yellow solid .

Key physicochemical properties include:

  • Molecular weight: 329.07 g/mol ([M+H]+)
  • Retention time (UPLC/MS): 2.854 minutes
  • Purity: 41.2% (as synthesized)

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-9-6-11(18)3-5-14(9)20-17-13(16(19)22)7-10-2-4-12(21)8-15(10)23-17/h2-8,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNPCPJDNXCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with 4-chloro-2-methylaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Hydroxy Group Addition: The hydroxy group at the 7-position can be introduced through selective hydroxylation using reagents like hydrogen peroxide (H₂O₂) or a hydroxylating agent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an appropriate amine or ammonia under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketone or quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Halogen-Substituted Phenylimino Derivatives

Compounds with halogen substitutions on the phenylimino group exhibit variations in molecular weight, lipophilicity, and biological activity:

Compound ID Substituents Molecular Weight ([M+H]+) Retention Time (min) Purity (%) Source
38 (Target compound) 4-Cl, 2-CH3 329.07 2.854 41.2
47 2-Cl, 5-OCH3 345.06 2.771 36.8
48 2-Cl, 4-CH3 329.07 2.957 73.4
49 4-Br, 2-Cl 392.96 3.039 67.0
35 2,3-diCl 349.02 2.834 49.6

Key Observations :

  • Chlorine vs. Bromine : Bromine substitution (compound 49) increases molecular weight significantly (392.96 vs. 329.07) but reduces purity (67.0% vs. 73.4% in compound 48) .
  • Methyl vs. Methoxy : A methoxy group (compound 47) marginally increases retention time compared to methyl (compound 48), suggesting higher lipophilicity .

Dichlorophenylimino Derivatives

Dichloro-substituted analogs demonstrate the impact of halogen positioning:

Compound ID Substituents Molecular Weight ([M+H]+) Retention Time (min) Purity (%) Source
35 2,3-diCl 349.02 2.834 49.6
36 2,5-diCl 349.01 2.985 68.26
37 3,4-diCl 349.01 3.002 61.5

Key Observations :

  • Ortho vs. Para Chlorine : Ortho-dichloro substitution (compound 35) results in shorter retention times (2.834 min) compared to para-dichloro (compound 37: 3.002 min), indicating differences in hydrophobicity .

Functionalized Phenylimino Derivatives

Substituents such as cyano, alkoxy, and acetyl groups modulate electronic and steric properties:

Compound ID Substituents Molecular Weight ([M+H]+) Retention Time (min) Purity (%) Source
59 3-CN, 4-CH3 305.09 2.743 65.2
61 4-(Hexyloxy) 339.10 3.039 37.5
57 4-Acetamido 338.11 2.206 43.3

Key Observations :

  • Cyano Groups: Compound 59 exhibits high purity (65.2%) and moderate retention time, likely due to the electron-withdrawing cyano group enhancing solubility .

Biological Activity

The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic molecule with potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3}, with a molecular weight of 345.75 g/mol. The structure features a chromene core, an imine functional group, and a chloro-substituted phenyl ring, which contribute to its biological properties.

Research indicates that compounds similar to This compound often act as inhibitors of various biological targets. For instance, they may interact with enzymes or receptors involved in cancer cell proliferation and survival.

Inhibition of MDM2

One significant area of study involves the inhibition of MDM2 (Murine Double Minute 2), a protein that negatively regulates the p53 tumor suppressor. Compounds with similar structures have shown high binding affinities to MDM2, leading to increased p53 activity and subsequent apoptosis in cancer cells. For example, compounds in this category have demonstrated IC50 values ranging from 6.4 nM to 70 nM in various cancer cell lines, indicating their potent inhibitory effects on cell growth .

Antitumor Activity

Table 1 summarizes the antitumor efficacy of related compounds in preclinical studies:

CompoundCell LineIC50 (nM)Tumor Growth Inhibition (%)
Compound ASJSA-16.487%
Compound BHCT116 (wild-type)7086%
Compound CRS4;11 (acute leukemia)60Partial regression

These results suggest that compounds with structural similarities to This compound exhibit promising antitumor activities through mechanisms involving MDM2 inhibition and p53 activation.

Case Studies

  • SJSA-1 Xenograft Model : In a study involving SJSA-1 xenografts, administration of related compounds resulted in significant tumor regression when dosed at 100 mg/kg daily for two weeks. The mechanism was attributed to enhanced p53 activity leading to increased apoptosis as indicated by PARP cleavage assays .
  • HCT116 Colon Cancer Model : Another study demonstrated that similar compounds effectively inhibited growth in HCT116 colon cancer cells, with IC50 values indicating strong cytotoxicity against both wild-type and p53 knockout variants .

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